molecular formula C13H14N2O3S B010953 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 19837-74-2

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B010953
CAS RN: 19837-74-2
M. Wt: 278.33 g/mol
InChI Key: PKCILPHWDZXVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673910B2

Procedure details

(RK1-1-27E II) I This compound was prepared according to the procedure described for compound 12a except using 11g to obtain the required product as a light yellow solid, (197 mg, 79%). Mp: not determined; 1H NMR. (400 MHz, CDCl3) δ 7.45 (d, J=9.0 Hz, 2H), 6.96 (d, J=8.8 Hz, 2H), 6.76 (d, J=9.0 Hz, 2H), 6.58 (d, J=8.8 Hz, 2H), 6.09 (br s, 1H), 4.07 (br s, 2H), 3.76 (s, 3H).
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
NC1C=CC(S(NC2C=CC=CC=2C)(=O)=O)=CC=1.[CH3:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([NH:27][S:28]([C:31]2[CH:36]=[CH:35][C:34]([N+:37]([O-])=O)=[CH:33][CH:32]=2)(=[O:30])=[O:29])=[CH:23][CH:22]=1>>[NH2:37][C:34]1[CH:35]=[CH:36][C:31]([S:28]([NH:27][C:24]2[CH:25]=[CH:26][C:21]([O:20][CH3:19])=[CH:22][CH:23]=2)(=[O:29])=[O:30])=[CH:32][CH:33]=1

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.